molecular formula C14H16N2O B5830417 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole

3-cyclohexyl-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5830417
M. Wt: 228.29 g/mol
InChI Key: BOMTUBVUSUAXBH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-phenyl-1,2,4-oxadiazole is a chemical scaffold of significant interest in drug discovery and medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged structure known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic properties of lead compounds . This specific derivative, featuring cyclohexyl and phenyl substituents, is a valuable intermediate for researchers developing novel therapeutic agents. Compounds based on the 1,2,4-oxadiazole structure have demonstrated a wide spectrum of biological activities in scientific research, including antibacterial, antioxidant , antileishmanial , and antiviral effects, particularly as inhibitors of targets like the SARS-CoV-2 main protease (M pro ) . The structural motif is found in several clinically used drugs and occurs naturally in certain alkaloids, underscoring its pharmacological relevance . Researchers utilize this heterocycle in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for various biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMTUBVUSUAXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1,2,4 Oxadiazoles

Ring-Opening and Rearrangement Reactions

The reactivity of the 1,2,4-oxadiazole (B8745197) ring is dominated by its tendency to undergo rearrangements, driven by the cleavage of the weak O-N bond. researchgate.netosi.lv

One of the most significant thermal transformations of 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR). chim.it This reaction is classified as an internal nucleophilic substitution. chim.itacs.org The general mechanism involves a three-atom side chain attached to the heterocycle, which contains a nucleophilic atom (Z) at its terminus. chim.it This nucleophilic atom attacks the electrophilic N(2) position of the 1,2,4-oxadiazole ring. chim.itacs.org

The high electrophilicity of the N(2) atom is a consequence of the polarized and easily cleavable O-N bond. chim.it Following the attack of the Z atom, the ring oxygen acts as a leaving group, resulting in the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic system. chim.it This process is irreversible when the attacking atom Z is carbon, nitrogen, or sulfur, as it leads to the formation of more stable C-N, N-N, or S-N bonds. acs.org For a compound like 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole, the BKR would necessitate the presence of a suitable three-atom side chain, for instance, at the C3 position in place of the cyclohexyl group, that contains a terminal nucleophile. chim.itacs.org An example from the literature is the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones, which possess an NNC side chain, to yield 1,2,4-triazole derivatives. acs.orgresearchgate.net

Table 1: Key Features of the Boulton-Katritzky Rearrangement (BKR)

Feature Description
Reaction Type Thermal Rearrangement / Internal Nucleophilic Substitution. chim.itacs.org
Key Requirement A three-atom side chain with a terminal nucleophilic atom (Z). chim.it
Mechanism The nucleophilic Z atom attacks the electrophilic N(2) of the oxadiazole ring. chim.it
Driving Force Cleavage of the weak O-N bond and formation of a more stable heterocyclic ring. acs.org

| Outcome | Conversion of a 1,2,4-oxadiazole into a different, more stable heterocycle. researchgate.net |

1,2,4-oxadiazoles undergo significant rearrangements upon photochemical irradiation. chim.itresearchgate.net The photo-induction process typically involves the cleavage of the O-N bond, generating a reactive open-chain intermediate that can be described as having zwitterionic, bi-radical, or nitrene-like character. chim.it The ultimate products depend on the structure of the starting material and the reaction conditions. chim.it Two primary competing pathways have been identified for these transformations: the Ring Contraction-Ring Expansion (RCE) route and the Internal-Cyclization Isomerization (ICI) route. chim.itacs.org

The Ring Contraction-Ring Expansion (RCE) pathway involves a three-membered ring intermediate. acs.org For example, the irradiation of 3-amino-1,2,4-oxadiazoles under basic conditions has been observed to yield 1,3,4-oxadiazoles through this mechanism. chim.it

The Internal-Cyclization Isomerization (ICI) route proceeds through an initial electrocyclic ring closure between the N(2) and C(5) positions, forming a transient bicyclic intermediate. acs.org This is followed by sigmatropic shifts and subsequent isomerization. acs.org The ICI pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it For instance, irradiating 5-alkyl-3-amino-1,2,4-oxadiazoles can yield 3-alkyl-5-amino-1,2,4-oxadiazoles via the ICI mechanism, a process that competes with the RCE pathway. acs.org The competition between these routes can be influenced by the reaction medium and the nature of the substituents on the oxadiazole ring. acs.orgnih.gov

Due to the electrophilic nature of the carbon atoms in the 1,2,4-oxadiazole nucleus, nucleophilic attacks are more prevalent than electrophilic ones. chim.it These reactions can lead to the opening of the heterocyclic ring. The C(3) and C(5) positions are particularly susceptible to attack by nucleophiles.

For example, reactions involving 1,2,4-oxadiazole[4,5-a]pyridinium salts and alcohols have been studied. nih.gov In these cases, the alcohol can add to the electrophilic C3 carbon of the oxadiazole ring, initiating a ring-opening sequence to form hydroximic esters. nih.gov Similarly, other nucleophiles can induce ring cleavage to produce different open-chain or rearranged products. chim.it

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement is a characteristic reaction of five-membered heterocycles, including 1,2,4-oxadiazoles, particularly when activated by electron-withdrawing groups. chim.itresearchgate.net This pathway involves the 1,2,4-oxadiazole ring acting as a 1,3-dielectrophile. chim.it

The mechanism is initiated by the nucleophilic attack of a bidentate nucleophile, such as hydrazine or methylhydrazine, at the electrophilic C(5) position of the oxadiazole. chim.itnih.gov This addition leads to a ring-opened intermediate. chim.itnih.gov Subsequently, the second nucleophilic site of the reagent attacks the C(3) position of the original ring, leading to the formation of a new heterocyclic system. chim.itnih.gov This process effectively transforms one heterocyclic ring into another. rsc.org For instance, the reaction of various 1,2,4-oxadiazoles with an excess of hydrazine can produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov The general applicability of this reaction has been demonstrated even in the absence of strong electron-withdrawing groups at the C(5) position. nih.gov

Electrophilic Reactions of the 1,2,4-Oxadiazole Nucleus

While less common than nucleophilic attacks, the 1,2,4-oxadiazole ring can undergo reactions with electrophiles, particularly under strongly acidic conditions that activate the ring system. chim.it

Studies on the behavior of 1,2,4-oxadiazoles in Brønsted superacids, such as triflic acid (TfOH), have provided significant insight into their electrophilic activation. beilstein-journals.orgnih.gov In these highly acidic environments, the oxadiazole ring undergoes protonation. beilstein-journals.org NMR spectroscopy and DFT calculations have shown that for 5-substituted 1,2,4-oxadiazoles, the initial and most energetically favorable protonation occurs at the N4 nitrogen atom. beilstein-journals.org

This initial protonation forms an N-protonated species. beilstein-journals.org A subsequent second protonation can occur on a substituent, such as at the β-carbon of a vinyl or acetylenyl group at the C5 position, to form a highly reactive N,C-diprotonated species, or dication. beilstein-journals.orgnih.gov This "superelectrophilic activation" dramatically increases the electrophilicity of the molecule. beilstein-journals.org The resulting dicationic intermediates are highly susceptible to attack by weak nucleophiles. For example, 5-arylacetylenyl-1,2,4-oxadiazoles, when treated with arenes in neat triflic acid, undergo regioselective hydroarylation of the acetylene bond. nih.gov In the absence of an external nucleophile, the counter-anion of the superacid (e.g., triflate) can add to the activated side chain. beilstein-journals.org

Table 2: Calculated Properties of Protonated 5-acetylenyl-1,2,4-oxadiazole Intermediates in Superacid

Species Global Electrophilicity Index (ω, eV) Charge on β-Carbon (e) LUMO Contribution from β-Carbon (%) ΔG of Protonation Step (kJ/mol)
N-protonated (Monocation) 3.8 -0.14 - -86.6
N,C-diprotonated (Dication) 8.4 +0.47 30.0 +18.0

Data derived from DFT calculations on related 5-acetylenyl-3-aryl-1,2,4-oxadiazoles. beilstein-journals.org

The data indicates that the first protonation is highly favorable, while the second protonation to form the reactive dication can be endergonic but is driven forward by the subsequent highly exergonic capture of the dication by a nucleophile. beilstein-journals.org

Electrophilic Addition to Unsaturated Side Chains

While this compound itself lacks unsaturated side chains, its analogues bearing such functionalities demonstrate notable reactivity towards electrophiles. For instance, 3-aryl-5-(2-arylethenyl)-1,2,4-oxadiazoles can be converted into their acetylenic counterparts through a bromination and di-dehydrobromination sequence. beilstein-journals.orgd-nb.info

These acetylenic 1,2,4-oxadiazoles are precursors for electrophilic addition reactions, particularly under superelectrophilic activation with Brønsted superacids like triflic acid (TfOH). beilstein-journals.orgd-nb.info In the presence of TfOH, the acetylene bond is activated towards nucleophilic attack. This can lead to two primary outcomes:

Hydroarylation: In the presence of an arene, a regioselective hydroarylation of the acetylene bond occurs, yielding E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. beilstein-journals.orgd-nb.info

Vinyl Triflates Formation: In the absence of an external nucleophile, the triflate anion attacks the activated intermediate to form vinyl triflates. beilstein-journals.orgd-nb.info

The reaction proceeds via protonation of the oxadiazole, which forms a highly reactive dicationic intermediate, facilitating the attack on the acetylene bond. beilstein-journals.org

Table 1: Hydroarylation of 5-ethynyl-3-phenyl-1,2,4-oxadiazole in Triflic Acid

EntryArene NucleophileProductYield (%)Reference
1BenzeneE/Z-5-(2,2-diphenylethenyl)-3-phenyl-1,2,4-oxadiazole95% beilstein-journals.org
2TolueneE/Z-5-(2-phenyl-2-p-tolylethenyl)-3-phenyl-1,2,4-oxadiazole96% beilstein-journals.org
3AnisoleE/Z-5-(2-(4-methoxyphenyl)-2-phenylethenyl)-3-phenyl-1,2,4-oxadiazole98% beilstein-journals.org

Functionalization and Derivatization Strategies

Functionalization of the 1,2,4-oxadiazole core and its substituents is crucial for modulating the physicochemical and biological properties of these molecules, a key aspect in fields like medicinal chemistry.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for molecular derivatization that avoids the need for pre-functionalized substrates. For a molecule like this compound, C-H bonds on both the phenyl and cyclohexyl rings are potential targets. The nitrogen atoms of the oxadiazole ring can serve as directing groups in transition metal-catalyzed reactions, guiding the functionalization to a specific position, typically the ortho-position of the phenyl ring at C5.

While direct C-H functionalization of 3,5-disubstituted 1,2,4-oxadiazoles is an emerging area, studies on related nitrogen-containing heterocycles provide a blueprint for potential transformations. Catalytic systems based on rhodium or iridium have been successfully employed for C-H activation directed by heterocyclic nitrogen atoms. For example, iridium-catalyzed C-H sulfonamidation has been demonstrated for 1,2,4-thiadiazoles, a related heterocycle. This suggests that similar strategies could be applied to introduce new functional groups onto the phenyl ring of this compound.

Regioselective Functionalization at C3 and C5 Positions

The electrophilic nature of the C3 and C5 carbons of the 1,2,4-oxadiazole ring makes them susceptible to nucleophilic attack. chim.it The C5 position is particularly reactive. chim.it This reactivity can be harnessed for regioselective functionalization.

One significant reaction pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itresearchgate.net In this process, a nucleophile attacks the C5 carbon, leading to the cleavage of the weak N-O bond and opening of the ring. Subsequent rearrangement and recyclization can lead to the formation of a new heterocyclic system or a regioisomeric 1,2,4-oxadiazole. chim.itresearchgate.net For example, 3-chloro-1,2,4-oxadiazoles react with amines at the C5 position to initiate an ANRORC-like rearrangement. chim.it

Another powerful strategy for functionalization involves directed metalation. The use of sterically hindered bases, such as TMP (2,2,6,6-tetramethylpiperidyl)-magnesium or -zinc reagents, allows for the regioselective deprotonation of heterocycles. acs.org This approach could potentially be used to deprotonate the ortho-positions of the phenyl ring on this compound, creating a nucleophilic site that can then be trapped with various electrophiles to introduce a wide range of substituents.

Modification of Substituents for Structural Diversity

Modifying the existing substituents at the C3 and C5 positions is a primary strategy for creating structural diversity and fine-tuning molecular properties. nih.gov For this compound, both the cyclohexyl and phenyl groups can be chemically altered.

The phenyl ring is amenable to electrophilic aromatic substitution reactions. For instance, nitration of the phenyl ring can be achieved using standard conditions (e.g., KNO₃ in H₂SO₄), as demonstrated on the analogous 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole. semanticscholar.org The resulting nitro group can then be reduced to an amine, which serves as a versatile handle for further derivatization. This amino group can be converted into a wide array of functional groups, including amides, ureas, and sulfonamides, by reacting it with acyl chlorides, isocyanates, or sulfonyl chlorides, respectively. semanticscholar.org The presence of electron-withdrawing groups on the 5-phenyl ring has been shown to increase the anti-infective potential of 1,2,4-oxadiazole derivatives. nih.gov

The cyclohexyl group offers different opportunities for modification. Free-radical halogenation could introduce a handle for subsequent nucleophilic substitution reactions, allowing for the attachment of various functional groups.

Table 2: Example of Phenyl Ring Derivatization via an Amine Intermediate

ReagentResulting Functional GroupProduct TypeReference
Aryl Isocyanate-(C=O)NH-ArylUrea semanticscholar.org
Carboxylic Acid/Coupling Agent-(C=O)-ArylAmide semanticscholar.org
Aryl Sulfonyl Chloride-(SO₂)NH-ArylSulfonamide semanticscholar.org

Structural Elucidation and Conformational Analysis of 1,2,4 Oxadiazole Systems

Medicinal Chemistry

The 1,2,4-oxadiazole (B8745197) moiety is a prominent feature in many compounds designed for therapeutic purposes. nih.gov Derivatives of this heterocycle have been investigated for a wide array of pharmacological activities. mdpi.com

A key research finding highlights the potential of this structural class in neurology. A closely related derivative, N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, was identified as a novel ligand for the benzodiazepine (B76468) receptor and demonstrated significant anticonvulsant activity in experimental seizure models. mui.ac.ir This finding suggests that the 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole core structure could serve as a valuable pharmacophore for developing new agents targeting the central nervous system. The broader class of 1,2,4-oxadiazoles has also shown promise in oncology, with various derivatives exhibiting anticancer activity against different cancer cell lines. nih.govresearchgate.net

Materials Science

Heterocyclic compounds, including oxadiazoles, are of interest in the field of materials science, particularly for applications in organic electronics. researchgate.net Due to their electron-accepting nature, oxadiazole derivatives have been incorporated into organic light-emitting diodes (OLEDs) as electron-transporting or emissive materials. researchgate.net While much of the research has focused on the 1,3,4-oxadiazole (B1194373) isomer, the fundamental electronic properties of the oxadiazole ring suggest that 1,2,4-oxadiazole derivatives like this compound could also be explored for such applications. The combination of the stable heterocyclic ring with tunable phenyl and cyclohexyl substituents provides a framework for designing new materials with specific electronic or photophysical properties.

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine, followed by cyclohexyl group introduction via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React phenyl amidoxime with cyclohexanecarbonyl chloride under reflux in anhydrous tetrahydrofuran (THF) to form the intermediate.
  • Step 2 : Perform thermal cyclization at 110–120°C for 6–8 hours to yield the oxadiazole core .
    Optimization Tips :
  • Use dry solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, but microwave-assisted synthesis can improve efficiency .

Table 1 : Example Reaction Conditions and Yields

Reagent Ratio (Phenyl:Nitrile)SolventTemperature (°C)Yield (%)
1:1.2THF11065
1:1.5DMF12072

Q. How is the molecular structure of this compound characterized?

Methodological Approach :

  • X-ray crystallography : Use SHELX software for structure refinement. Single crystals are grown via slow evaporation in ethanol/chloroform mixtures. Key parameters include bond angles (e.g., N–O–C: ~120°) and torsion angles for cyclohexyl conformation .
  • Spectroscopy :
    • NMR : 1H^1H NMR shows phenyl protons at δ 7.2–7.8 ppm and cyclohexyl protons as a multiplet at δ 1.2–2.1 ppm.
    • IR : Stretching vibrations for C=N (1640–1680 cm1^{-1}) and N–O (940–980 cm1^{-1}) confirm the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

SAR Insights :

  • Cyclohexyl Group : Enhances lipophilicity, improving blood-brain barrier penetration. Substitution with bulkier groups (e.g., adamantyl) reduces solubility but increases target binding affinity .
  • Phenyl Ring : Electron-withdrawing groups (e.g., –Cl, –NO2_2) at the para position boost antimicrobial activity, while electron-donating groups (e.g., –OCH3_3) enhance anti-inflammatory effects .

Table 2 : Bioactivity Data for Analogous Compounds

DerivativeTargetIC50_{50} (μM)
3-(4-Cl-Ph)-5-cyclohexylHIF-1α0.35
3-(4-OCH3_3-Ph)-5-cyclohexylCOX-21.2

Q. How do competing reaction pathways (e.g., ring rearrangement) impact the synthesis of this compound?

Mechanistic Analysis :

  • Under basic conditions, the oxadiazole ring may undergo rearrangement to triazoles via hydrazone intermediates. Kinetic studies in dioxane/water (1:1) show two pathways:
    • Uncatalyzed pathway : Dominant at pH < 6.
    • Base-catalyzed pathway : Activated at pH > 10, leading to triazole byproducts .
      Mitigation Strategies :
  • Maintain pH 7–8 during synthesis.
  • Use aprotic solvents (e.g., THF) to suppress nucleophilic attack.

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Analytical Framework :

Control Experiments : Verify compound purity via HPLC (>95%) to rule out impurity-driven effects.

Assay Variability : Compare results across multiple assays (e.g., MTT vs. luciferase reporter for cytotoxicity).

Computational Modeling : Perform docking studies (AutoDock Vina) to validate target binding hypotheses. For example, MDM2-p53 interaction assays may explain inconsistent apoptosis data .

Q. What strategies improve the stability of this compound under physiological conditions?

Stabilization Methods :

  • Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis.
  • Structural Modification : Introduce fluorine at the cyclohexyl group’s axial position to block oxidative metabolism .

Data-Driven Research Recommendations

  • Prioritize Targets : Focus on HIF-1α and antimicrobial pathways, where oxadiazoles show <1 μM activity .
  • Avoid Pitfalls : Cross-validate crystallography data with DFT calculations (e.g., Gaussian 16) to resolve electron density ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole
Reactant of Route 2
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3-cyclohexyl-5-phenyl-1,2,4-oxadiazole

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